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molecular formula C8H15NOS B8213595 (NE,R)-N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide

(NE,R)-N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide

Cat. No. B8213595
M. Wt: 173.28 g/mol
InChI Key: RJWKIBPXFVCJQH-OALRPVAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08242134B2

Procedure details

The title compound was prepared according to a general procedure described by G. Liu, D. A. Cogan, T. D. Owens, T. P. Tang, and J. A. Ellman J. Org. Chem. 1999, 64, 1278: A mixture of cyclopropanecarboxaldehyde (35.0 g, 0.5 mol), 2-methyl-2-propanesulfinic acid 1-cyclopropyl-methylideneamide (30 g, 0.25 mol) and anhydrous CuSO4 (120 g, 0.75 mol) in CH2Cl2 (1500 mL) was stirred at room temperature overnight. The reaction mixture was filtered and evaporated to give the title compound (39 g, yield 95%), which was used in the next step without further purification.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Name
Quantity
120 g
Type
catalyst
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
C1(C=O)CC1.[CH:6]1([CH:9]=[N:10][S:11]([C:13]([CH3:16])([CH3:15])[CH3:14])=[O:12])[CH2:8][CH2:7]1>C(Cl)Cl.[O-]S([O-])(=O)=O.[Cu+2]>[CH:6]1([CH:9]=[N:10][S@:11]([C:13]([CH3:16])([CH3:15])[CH3:14])=[O:12])[CH2:7][CH2:8]1 |f:3.4|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C1(CC1)C=O
Name
Quantity
30 g
Type
reactant
Smiles
C1(CC1)C=NS(=O)C(C)(C)C
Name
Quantity
1500 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
120 g
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Cu+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)C=N[S@@](=O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08242134B2

Procedure details

The title compound was prepared according to a general procedure described by G. Liu, D. A. Cogan, T. D. Owens, T. P. Tang, and J. A. Ellman J. Org. Chem. 1999, 64, 1278: A mixture of cyclopropanecarboxaldehyde (35.0 g, 0.5 mol), 2-methyl-2-propanesulfinic acid 1-cyclopropyl-methylideneamide (30 g, 0.25 mol) and anhydrous CuSO4 (120 g, 0.75 mol) in CH2Cl2 (1500 mL) was stirred at room temperature overnight. The reaction mixture was filtered and evaporated to give the title compound (39 g, yield 95%), which was used in the next step without further purification.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Name
Quantity
120 g
Type
catalyst
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
C1(C=O)CC1.[CH:6]1([CH:9]=[N:10][S:11]([C:13]([CH3:16])([CH3:15])[CH3:14])=[O:12])[CH2:8][CH2:7]1>C(Cl)Cl.[O-]S([O-])(=O)=O.[Cu+2]>[CH:6]1([CH:9]=[N:10][S@:11]([C:13]([CH3:16])([CH3:15])[CH3:14])=[O:12])[CH2:7][CH2:8]1 |f:3.4|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C1(CC1)C=O
Name
Quantity
30 g
Type
reactant
Smiles
C1(CC1)C=NS(=O)C(C)(C)C
Name
Quantity
1500 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
120 g
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Cu+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)C=N[S@@](=O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08242134B2

Procedure details

The title compound was prepared according to a general procedure described by G. Liu, D. A. Cogan, T. D. Owens, T. P. Tang, and J. A. Ellman J. Org. Chem. 1999, 64, 1278: A mixture of cyclopropanecarboxaldehyde (35.0 g, 0.5 mol), 2-methyl-2-propanesulfinic acid 1-cyclopropyl-methylideneamide (30 g, 0.25 mol) and anhydrous CuSO4 (120 g, 0.75 mol) in CH2Cl2 (1500 mL) was stirred at room temperature overnight. The reaction mixture was filtered and evaporated to give the title compound (39 g, yield 95%), which was used in the next step without further purification.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Name
Quantity
120 g
Type
catalyst
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
C1(C=O)CC1.[CH:6]1([CH:9]=[N:10][S:11]([C:13]([CH3:16])([CH3:15])[CH3:14])=[O:12])[CH2:8][CH2:7]1>C(Cl)Cl.[O-]S([O-])(=O)=O.[Cu+2]>[CH:6]1([CH:9]=[N:10][S@:11]([C:13]([CH3:16])([CH3:15])[CH3:14])=[O:12])[CH2:7][CH2:8]1 |f:3.4|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C1(CC1)C=O
Name
Quantity
30 g
Type
reactant
Smiles
C1(CC1)C=NS(=O)C(C)(C)C
Name
Quantity
1500 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
120 g
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Cu+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)C=N[S@@](=O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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